(2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid
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Overview
Description
(2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid is a synthetic organic compound with the molecular formula C16H19F2NO4. It is characterized by the presence of a benzyloxycarbonylamino group and a difluorocyclohexyl group attached to an acetic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxycarbonylamino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group.
Introduction of the Difluorocyclohexyl Group: The difluorocyclohexyl group is introduced through a nucleophilic substitution reaction.
Formation of the Acetic Acid Backbone: The acetic acid backbone is constructed through a series of condensation and hydrolysis reactions.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts and solvents that enhance the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(Benzyloxycarbonylamino)-2-(4-fluorocyclohexyl)acetic acid
- (2S)-2-(Benzyloxycarbonylamino)-2-(4,4-dichlorocyclohexyl)acetic acid
- (2S)-2-(Benzyloxycarbonylamino)-2-(4,4-dibromocyclohexyl)acetic acid
Uniqueness
(2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid is unique due to the presence of the difluorocyclohexyl group, which imparts distinct chemical and biological properties. This fluorinated group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated or differently halogenated analogs .
Properties
IUPAC Name |
(2S)-2-(4,4-difluorocyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO4/c17-16(18)8-6-12(7-9-16)13(14(20)21)19-15(22)23-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,19,22)(H,20,21)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGGMXDGUYIFGO-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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